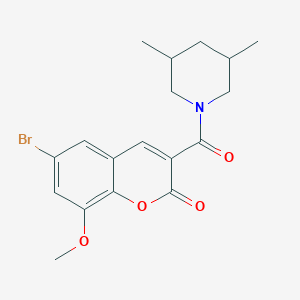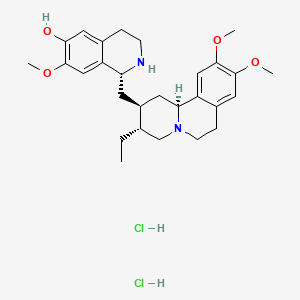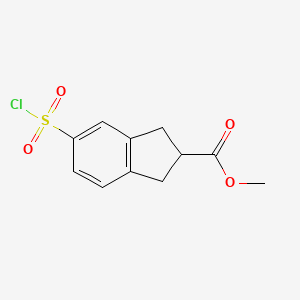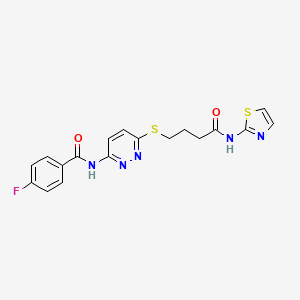
4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that features a combination of fluorine, thiazole, pyridazine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole to the Butyl Chain: The thiazole derivative is then reacted with a butyl chain containing a reactive group (e.g., a halide) to form the thiazolylbutyl intermediate.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized separately, often through the reaction of hydrazine with a diketone or diester.
Coupling of the Pyridazine and Thiazolylbutyl Intermediates: The thiazolylbutyl intermediate is then coupled with the pyridazine ring under nucleophilic substitution conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide Moiety: Finally, the benzamide group is introduced through the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridazine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group of the benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Conversion of the benzamide to the corresponding amine.
Substitution: Replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit various activities due to the presence of the thiazole and pyridazine rings, which are known to interact with biological targets. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The thiazole and pyridazine moieties are often found in drugs with antimicrobial, anti-inflammatory, and anticancer activities. Research could focus on its efficacy and safety in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide would depend on its specific biological target. Generally, compounds with thiazole and pyridazine rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom can enhance binding affinity and metabolic stability, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(6-(butylthio)pyridazin-3-yl)benzamide: Lacks the thiazole moiety, which may reduce its biological activity.
N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide: Lacks the fluorine atom, potentially affecting its binding affinity and stability.
4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)acetamide: Has an acetamide group instead of a benzamide, which may alter its pharmacokinetic properties.
Uniqueness
The presence of both the thiazole and pyridazine rings, along with the fluorine atom and benzamide moiety, makes 4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide unique. These structural features can contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c19-13-5-3-12(4-6-13)17(26)21-14-7-8-16(24-23-14)27-10-1-2-15(25)22-18-20-9-11-28-18/h3-9,11H,1-2,10H2,(H,20,22,25)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQMVDVFXKNQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

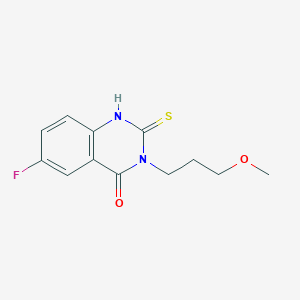
![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)
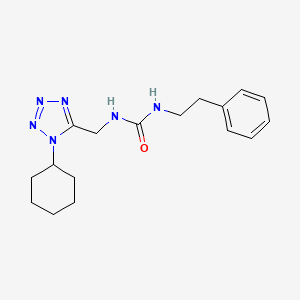
![4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647105.png)
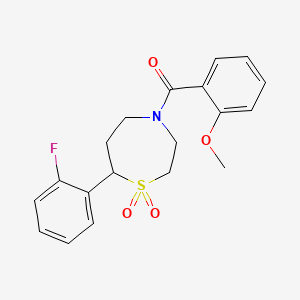
![2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2647107.png)
![4-(diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2647108.png)
![3-(3,4-dimethoxyphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647109.png)
![1-allyl-4-(1-(4-(2,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2647111.png)
